N-(4-hydroxyphenyl)cyclopropanecarboxamide is an organic compound characterized by its unique structure, which includes a cyclopropane ring and a hydroxyl-substituted phenyl group. Its molecular formula is and it is classified as an amide due to the presence of the carboxamide functional group. This compound has gained attention in various scientific fields, including chemistry, biology, and medicine, due to its potential applications and unique chemical properties.
N-(4-hydroxyphenyl)cyclopropanecarboxamide can be synthesized through the reaction of 4-hydroxyaniline with cyclopropanecarboxylic acid under controlled conditions. This compound falls under the category of organic compounds, specifically in the subcategory of amides. It is also recognized for its role as a building block in organic synthesis, particularly in the development of more complex molecules.
The synthesis of N-(4-hydroxyphenyl)cyclopropanecarboxamide typically involves an amidation reaction. The general procedure includes:
The amidation process can be performed using various methods, including:
The molecular structure of N-(4-hydroxyphenyl)cyclopropanecarboxamide features:
The compound's molecular weight is approximately 179.20 g/mol. Its structural formula can be represented as follows:
N-(4-hydroxyphenyl)cyclopropanecarboxamide participates in several chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism by which N-(4-hydroxyphenyl)cyclopropanecarboxamide exerts its biological effects involves interactions with specific proteins and enzymes. It may inhibit enzyme activity or modulate cellular pathways by binding to active sites on these targets. The hydroxyl group enhances hydrogen bonding capabilities, thereby increasing binding specificity and affinity.
N-(4-hydroxyphenyl)cyclopropanecarboxamide has diverse applications:
N-(4-hydroxyphenyl)cyclopropanecarboxamide represents a strategic fusion of bioactive moieties in medicinal chemistry. First characterized in early structure-activity relationship (SAR) studies of phenolic compounds, this molecule emerged as a synthetic analogue of biologically active carboxamides. Its initial pharmacological evaluation revealed distinctive physicochemical properties stemming from the juxtaposition of the rigid cyclopropane core with the hydrogen-bonding capabilities of the 4-hydroxyphenyl group [5]. Early synthetic routes typically involved direct amidation of cyclopropanecarbonyl chloride with 4-aminophenol under Schotten-Baumann conditions, though contemporary methods have shifted toward sustainable coupling agents [2] [3].
The compound gained research significance through systematic derivatization studies targeting kinase inhibition and anticancer activity. During structural optimization campaigns for c-Met kinase inhibitors, researchers identified the N-[4-(phenoxy)pyridin-2-yl]cyclopropanecarboxamide scaffold as a privileged pharmacophore capable of occupying hydrophobic enzyme pockets while maintaining metabolic stability. This positioned N-(4-hydroxyphenyl)cyclopropanecarboxamide as a versatile synthetic intermediate for generating bi-heterocyclic drug candidates [4]. Its emergence coincided with broader interest in strained carbocycles in drug design, with documented applications spanning kinase inhibitors, cytotoxic agents, and protein modulators.
Table 1: Fundamental Chemical Identifiers of N-(4-hydroxyphenyl)cyclopropanecarboxamide
Property | Value/Descriptor |
---|---|
IUPAC Name | N-(4-hydroxyphenyl)cyclopropanecarboxamide |
Molecular Formula | C₁₀H₁₁NO₂ |
Canonical SMILES | C1CC1C(=O)NC2=CC=C(C=C2)O |
InChIKey | KXSOFKGSZDMTNE-UHFFFAOYSA-N |
XLogP | 1.2 (Predicted) |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 2 |
The cyclopropane ring confers distinctive steric and electronic properties that profoundly influence biological activity. As the smallest carbocycle, it exhibits:
These properties are exemplified in clinical agents like crispine A (containing cyclopropanecarboxamide) which demonstrates potent antitumor activity through topoisomerase inhibition [2]. Similarly, cyclopropane-containing CFTR potentiator VX-770 (ivacaftor) exploits this moiety's rigidity to stabilize the open-channel conformation of the cystic fibrosis transmembrane conductance regulator [8].
The 4-hydroxyphenyl moiety contributes complementary pharmacological advantages:
This pharmacophore appears in diverse therapeutic agents, including paracetamol (N-(4-hydroxyphenyl)acetamide), where the phenolic group is essential for COX-2 inhibition [3]. When conjugated to cyclopropane as in N-(4-hydroxyphenyl)cyclopropanecarboxamide, these moieties create a hybrid structure capable of simultaneous hydrophobic engagement (via cyclopropane) and directed hydrogen bonding (via phenolic OH and amide C=O).
Table 2: Comparative Bioactive Profiles of Cyclopropanecarboxamide-Containing Compounds
Compound | Therapeutic Target | Structural Role of Cyclopropane | Biological Outcome |
---|---|---|---|
N-(4-hydroxyphenyl)cyclopropanecarboxamide | c-Met kinase (predicted) | Conformational restraint of carboxamide group | Enhanced kinase selectivity [4] |
Crispine A | DNA topoisomerase | Steric blockade of metabolic sites | Antitumor activity [2] |
VX-770 (ivacaftor) | CFTR chloride channel | Induced fit within transmembrane domain | Improved channel gating [8] |
Fentanyl analogs | μ-opioid receptor | Enhanced binding pocket penetration | Increased analgesic potency [9] |
Molecular hybridization strategies deliberately combine these pharmacophoric elements to create multi-targeted agents. The cyclopropane-carboxamide component provides rigid scaffold geometry, while the 4-hydroxyphenyl group enables target-specific recognition – an approach validated in c-Met inhibitors where analogous compounds show IC₅₀ values <100 nM [4]. Quantum mechanical analyses reveal that the torsion angle between the cyclopropane plane and amide bond (typically 15-30°) creates an optimal vector for the hydroxyphenyl group to engage both hydrophobic and hydrophilic enzyme regions simultaneously [4] [10]. This geometric precision exemplifies contemporary structure-based design principles applied to constrained heterocyclic systems.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: